(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid
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Overview
Description
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a methylsulfonylsulfanyl group and a tert-butoxycarbonylamino group attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to form the Boc-protected amino acid.
Formation of the methylsulfonylsulfanyl group: The methylsulfonylsulfanyl group is introduced through a nucleophilic substitution reaction using appropriate reagents and conditions.
Coupling reaction: The protected amino acid is coupled with the methylsulfonylsulfanyl intermediate under suitable conditions to form the desired compound.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonylsulfanyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group to form thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like thiols and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structural features allow it to act as a probe for investigating biochemical pathways.
Medicine
In medicine, this compound has potential therapeutic applications. It can be used in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methylsulfonylsulfanyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylpropanoic acid: Lacks the sulfanyl group, resulting in different reactivity and applications.
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiolpropanoic acid: Contains a thiol group instead of a sulfonyl group, leading to different chemical properties.
Uniqueness
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid is unique due to the presence of both the methylsulfonylsulfanyl and tert-butoxycarbonylamino groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1043867-42-0 |
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Molecular Formula |
C9H17NO6S2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO6S2/c1-9(2,3)16-8(13)10-6(7(11)12)5-17-18(4,14)15/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 |
InChI Key |
LTHCCMQDIJSFSH-ZCFIWIBFSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CSS(=O)(=O)C)C(=O)O |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSS(=O)(=O)C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSS(=O)(=O)C)C(=O)O |
Synonyms |
N-[(1,1-dimethylethoxy)carbonyl]-S-(methylsulfonyl)-L-cysteine; N-Boc-Cys-MTS; N-Boc-Cys-Cysteinemethanethiosulfonate; |
Origin of Product |
United States |
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